molecular formula C23H23N5O2S B2506427 2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1115881-98-5

2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2506427
CAS No.: 1115881-98-5
M. Wt: 433.53
InChI Key: QZOGWGUNFISFLM-UHFFFAOYSA-N
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Description

2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) source . DYRK1A is a kinase encoded on chromosome 21 that is critically implicated in the pathogenesis of Down syndrome and neurodegenerative disorders, particularly Alzheimer's disease source . Its primary research value lies in its application as a chemical probe to elucidate the pathological mechanisms driven by DYRK1A overexpression, which include tau hyperphosphorylation, amyloid precursor protein (APP) processing, and neuronal dysfunction. By selectively inhibiting DYRK1A, this compound facilitates the study of its role in cell cycle control, neuronal differentiation, and synaptic plasticity. Consequently, it is a vital tool for preclinical research aimed at developing novel therapeutic strategies for Alzheimer's disease and Down syndrome-related cognitive deficits source . Emerging research also explores its potential utility in the study of certain cancers, such as glioblastoma, where DYRK1A activity may influence tumor cell proliferation and survival.

Properties

IUPAC Name

2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-30-17-7-8-19-18(13-17)21-22(26-19)23(25-15-24-21)31-14-20(29)28-11-9-27(10-12-28)16-5-3-2-4-6-16/h2-8,13,15,26H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOGWGUNFISFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a novel synthetic derivative featuring a pyrimidoindole core linked to a piperazine moiety via a sulfanyl group. This unique structure suggests potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 398.48 g/mol. The presence of the methoxy group, piperazine ring, and sulfanyl linkage is expected to influence its pharmacological properties significantly.

PropertyValue
Molecular FormulaC19H22N4O2SC_{19}H_{22}N_{4}O_{2}S
Molecular Weight398.48 g/mol
LogP4.3488
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Anticancer Activity

Research has indicated that compounds similar to the pyrimidoindole core exhibit significant anticancer properties. For instance, derivatives with this structure have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound may exert its anticancer effects through the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation. This was evidenced by studies showing downregulation of these pathways in treated cancer cells.
  • Case Studies :
    • A study on related compounds demonstrated that they effectively inhibited the growth of colorectal cancer cells (HCT116 and Caco-2), blocking the cell cycle at the G2/M phase and decreasing mitochondrial membrane potential, leading to apoptosis .

Neuropharmacological Effects

The piperazine moiety suggests potential activity on neurotransmitter systems, particularly serotonin and dopamine receptors, which are vital in mood regulation and anxiety disorders.

  • Behavioral Studies :
    • Compounds with similar structures have been tested in animal models for their effects on locomotor activity and anxiety-like behaviors. For example, derivatives have shown promise in reducing anxiety levels in rodent models, indicating potential as anxiolytic agents.
  • Receptor Binding Affinity :
    • Preliminary studies suggest that this compound may interact with serotonin receptors (5-HT) and dopamine receptors (D2), which could contribute to its neuropharmacological profile.

Comparative Analysis with Related Compounds

To understand the biological activity better, we can compare this compound with other derivatives featuring similar structural motifs.

Compound NameAnticancer ActivityNeuropharmacological Effects
N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamideModerateLow
N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamideHighModerate
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineHighLow

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one

  • Key Features :
    • Pyrimido[5,4-b]indole core with a methoxyphenyl group at position 3.
    • Piperidine (6-membered, one N) substituent instead of phenylpiperazine.
  • Molecular Properties: Molecular Weight: 448.5 g/mol. XLogP3: 4.2 (high lipophilicity). Hydrogen Bond Acceptors/Donors: 5/1. Rotatable Bonds: 4.
  • Implications :
    • The piperidine group reduces solubility compared to phenylpiperazine due to lower basicity.
    • Methoxyphenyl substitution may enhance π-π stacking in hydrophobic binding pockets.

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one

  • Key Features :
    • Azepane (7-membered ring) substituent.
    • Phenyl group at position 3.
  • Azepane’s conformational flexibility may improve metabolic stability compared to rigid piperazine.

Substituent-Driven Comparisons

Property Target Compound Piperidine Derivative Azepane Derivative
Core Structure Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole
Position 8 Substituent Methoxy Methoxyphenyl Phenyl
Linker Sulfanyl-ethyl-ketone Sulfanyl-ethyl-ketone Sulfanyl-ethyl-ketone
Terminal Group 4-Phenylpiperazine Piperidine Azepane
Molecular Weight (g/mol) ~450 (estimated) 448.5 ~460 (estimated)
XLogP3 ~4.5 (predicted) 4.2 ~4.8 (predicted)
Rotatable Bonds 5–6 5 6

Impact of Terminal Nitrogen Groups

  • 4-Phenylpiperazine : Enhances solubility via basic nitrogen atoms and offers dual hydrogen-bonding capability, favoring interactions with acidic residues (e.g., aspartate/glutamate in receptors) .
  • Piperidine/Azepane : Reduced solubility due to fewer hydrogen-bond acceptors. Azepane’s larger ring may improve membrane permeability but complicate target engagement.

Pharmacological Inferences from Analogues

  • Chromeno[4,3-d]pyrimidine Derivatives : Compounds with piperidine substituents exhibit drug-like properties (e.g., oral bioavailability), suggesting the target compound’s phenylpiperazine group may confer similar advantages.
  • Trifluoromethylphenyl Analogues : Substituents like -CF₃ improve metabolic stability, implying that the target’s methoxy group may balance lipophilicity and oxidative metabolism.

Q & A

Basic: What are the key considerations in designing the synthetic pathway for this compound?

Answer:
The synthesis of this compound involves multi-step optimization. Critical considerations include:

  • Reagent Selection: Use of coupling agents (e.g., EDC/HOBt) for sulfanyl group incorporation and protecting groups (e.g., Boc for amines) to prevent side reactions .
  • Reaction Conditions: Temperature control (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (N₂/Ar) to avoid oxidation of sulfur-containing moieties .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using DCM/hexane) to isolate high-purity intermediates .

Table 1: Example Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
18-Methoxyindole derivative + thiophosgene, 0°C, DCM65–70
2Piperazine coupling via EDC/HOBt, RT, DMF80–85

Basic: How can researchers confirm the molecular structure of this compound?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy (-OCH₃), sulfanyl (-S-), and piperazine proton environments .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography: Resolve spatial arrangement of the pyrimidoindole and piperazine moieties (if crystalline) .

Basic: What safety protocols are recommended during handling?

Answer:
Based on structural analogs and safety

  • PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design experiments to elucidate interactions with biological targets (e.g., enzymes)?

Answer:

  • Target Identification: Use computational docking (AutoDock Vina) to predict binding affinity to kinases or GPCRs due to the piperazine and pyrimidine motifs .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity).
    • Cellular Uptake: Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Meta-Analysis: Compare studies using standardized assays (e.g., MTT vs. CellTiter-Glo® for cytotoxicity) .
  • Dose-Response Curves: Validate potency (EC₅₀/IC₅₀) across multiple cell lines to rule out cell-type specificity .
  • Structural Analog Comparison: Cross-reference with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify SAR trends .

Advanced: What methodologies are used to study pharmacokinetics (ADME)?

Answer:

  • In Vitro Models:
    • Permeability: Caco-2 cell monolayers to predict intestinal absorption .
    • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • In Silico Tools: SwissADME or pkCSM to estimate logP, bioavailability, and half-life .

Advanced: How to optimize selectivity for a specific biological target?

Answer:

  • Fragment-Based Drug Design (FBDD): Modify the pyrimidoindole core or piperazine substituents to reduce off-target binding .
  • Crystallographic Studies: Resolve co-crystal structures with the target protein to guide rational modifications .

Table 2: Selectivity Optimization Strategies

StrategyExample ModificationImpactReference
Substituent AdditionIntroduce polar groups (e.g., -OH) on the phenyl ringReduces hERG binding
Ring ExpansionReplace piperazine with a larger heterocycleEnhances kinase selectivity

Basic: What analytical methods ensure purity and stability during formulation?

Answer:

  • HPLC/UPLC: Use C18 columns (ACN/water + 0.1% TFA) to detect impurities (>95% purity threshold) .
  • Stability Studies: Accelerated degradation testing (40°C/75% RH for 4 weeks) to identify hydrolytically labile groups (e.g., sulfanyl) .

Advanced: How to investigate mechanisms of action in complex biological systems?

Answer:

  • Omics Approaches: Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathway perturbations .
  • CRISPR Screening: Knockout candidate target genes to validate compound dependency .

Basic: What solvents are optimal for solubility studies?

Answer:

  • Polar Solvents: DMSO for stock solutions; dilute in PBS (pH 7.4) for biological assays .
  • Co-Solvents: Use cyclodextrins or PEG-400 to enhance aqueous solubility .

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